An In-depth Technical Guide to the Synthesis and Characterization of Sodium Triphenylborane Hydroxide
An In-depth Technical Guide to the Synthesis and Characterization of Sodium Triphenylborane Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of sodium triphenylborane hydroxide, a compound of interest in various chemical and pharmaceutical applications. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate key processes.
Introduction
Sodium triphenylborane hydroxide, with the chemical formula C₁₈H₁₆BNaO and CAS number 12113-07-4, is an organoboron compound that exists as an adduct of triphenylborane and sodium hydroxide.[1][2] It is often supplied as an aqueous solution and finds utility as an intermediate in organic synthesis.[1] Boron-containing compounds, in general, are gaining increasing attention in medicinal chemistry and drug discovery due to their unique chemical properties.
Synthesis of Sodium Triphenylborane Hydroxide
A common method for the synthesis of sodium triphenylborane hydroxide involves the reaction of triphenylborane with sodium hydroxide. A more scalable industrial process has been described involving the reaction of finely divided sodium, chlorobenzene, and a trialkyl borate followed by hydrolysis.
Experimental Protocol for Synthesis
The following protocol is based on established principles of organometallic synthesis.
Materials:
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Triphenylborane (B(C₆H₅)₃)
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Sodium hydroxide (NaOH)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Distilled water
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Argon or Nitrogen gas supply
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Schlenk line apparatus
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Magnetic stirrer and stir bar
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Syringes and needles
Procedure:
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Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
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In the flask, dissolve a known quantity of triphenylborane in a minimal amount of anhydrous diethyl ether or THF.
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Prepare a stoichiometric aqueous solution of sodium hydroxide.
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Slowly add the sodium hydroxide solution dropwise to the stirred solution of triphenylborane at room temperature.
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A white precipitate of sodium triphenylborane hydroxide may form upon addition.
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Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure complete reaction.
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If a precipitate forms, it can be isolated by filtration under an inert atmosphere, washed with a small amount of cold diethyl ether, and dried under vacuum. Alternatively, the resulting aqueous solution can be used directly for subsequent applications.
Safety Precautions: Organoboron compounds can be sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere using Schlenk techniques. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Characterization of Sodium Triphenylborane Hydroxide
The successful synthesis of sodium triphenylborane hydroxide is confirmed through various analytical techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 12113-07-4 | [1] |
| Molecular Formula | C₁₈H₁₆BNaO | [1] |
| Molecular Weight | 282.12 g/mol | [2] |
| Physical State | Typically a liquid (aqueous solution) | [1] |
| Solubility | Soluble in water |
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of sodium triphenylborane hydroxide in solution.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl protons. The chemical shifts and splitting patterns will be indicative of the electronic environment of the aromatic rings.
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¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the triphenylborane moiety. The number of unique carbon signals will confirm the symmetry of the molecule.
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¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boron-containing compounds. The chemical shift of the boron atom will indicate its coordination environment. For a tetracoordinate boron in the hydroxide adduct, the signal is expected to be in a different region compared to the trigonal planar triphenylborane precursor.
Experimental Protocol for NMR Spectroscopy:
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Prepare an NMR sample by dissolving a small amount of sodium triphenylborane hydroxide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Acquire ¹H, ¹³C, and ¹¹B NMR spectra using a standard NMR spectrometer.
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For ¹¹B NMR, a specific probe and acquisition parameters suitable for boron nuclei should be used.
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Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
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Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
3.2.2. Infrared (IR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
Expected Absorptions:
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O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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Aromatic C-H stretch: Sharp peaks above 3000 cm⁻¹.
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C=C aromatic stretch: Bands in the 1400-1600 cm⁻¹ region.
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B-O stretch: An absorption band characteristic of the boron-oxygen bond.
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B-C stretch: Vibrations associated with the boron-carbon bonds of the phenyl groups.
Experimental Protocol for FTIR Spectroscopy:
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For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
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For a solution, a liquid cell appropriate for the solvent can be used.
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Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
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Identify and assign the characteristic absorption bands to the corresponding functional groups.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the sodium adduct, electrospray ionization (ESI) in negative mode would be suitable to observe the [B(C₆H₅)₃OH]⁻ ion.
Experimental Protocol for Mass Spectrometry:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
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Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
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Acquire the mass spectrum in the appropriate ionization mode.
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Analyze the mass-to-charge ratio (m/z) of the parent ion and any fragment ions to confirm the molecular weight and structure.
Applications in Drug Development
While specific signaling pathways for sodium triphenylborane hydroxide are not extensively documented, its role as a synthetic intermediate is significant. Boron-containing compounds, particularly boronic acids and their derivatives, are an important class of molecules in drug discovery. They are known to act as enzyme inhibitors and have been successfully incorporated into approved drugs. Sodium triphenylborane hydroxide can serve as a precursor for the synthesis of various functionalized triphenylborane derivatives and other organoboron compounds with potential therapeutic applications.
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of sodium triphenylborane hydroxide.
Characterization Logic
Caption: Logical flow of spectroscopic techniques for structural confirmation.
